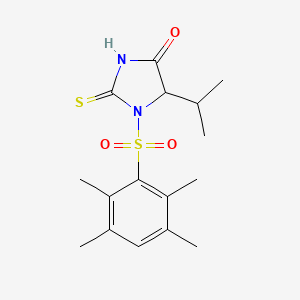

5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one

Description

This compound belongs to the imidazolidinone class, characterized by a five-membered ring containing two nitrogen atoms and a sulfanylidene (C=S) group. Its structure includes a 2,3,5,6-tetramethylbenzenesulfonyl (mesitylenesulfonyl) substituent at position 1 and a propan-2-yl (isopropyl) group at position 3. The mesitylenesulfonyl group confers steric bulk and electron-withdrawing properties, while the isopropyl group enhances hydrophobicity. Such substitutions are critical for modulating reactivity, solubility, and biological activity .

Properties

IUPAC Name |

5-propan-2-yl-2-sulfanylidene-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S2/c1-8(2)13-15(19)17-16(22)18(13)23(20,21)14-11(5)9(3)7-10(4)12(14)6/h7-8,13H,1-6H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNQJMCCQNSADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(C(=O)NC2=S)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Formation of the Imidazolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolidinone ring.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the imidazolidinone intermediate.

Addition of the Thioxo Group: The thioxo group is added via a thiolation reaction, where a thiol or a related reagent reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the imidazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .

Scientific Research Applications

The compound 5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, material science, and environmental science, supported by data tables and case studies.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties . Research indicates that derivatives of imidazolidinone compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anticancer Properties

Another significant application is in cancer therapy . The compound has been studied for its ability to induce apoptosis in cancer cells. A recent study demonstrated that imidazolidinone derivatives could inhibit cell proliferation in breast cancer cell lines by modulating signaling pathways involved in cell survival.

Case Study: Breast Cancer Cell Lines

A study involving MCF-7 breast cancer cells showed a dose-dependent response to the compound:

Polymer Synthesis

In material science, the compound has potential applications in the synthesis of polymers with enhanced properties. The incorporation of sulfanilamide groups into polymer matrices can improve thermal stability and mechanical strength. Research indicates that polymers synthesized using this compound exhibit superior properties compared to traditional materials.

Comparative Analysis of Polymer Properties

| Property | Conventional Polymer | Polymer with Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

Bioremediation

The compound is also being explored for its role in bioremediation , particularly in the degradation of pollutants. Its unique structure allows it to interact with various environmental contaminants, facilitating their breakdown by microbial action.

Case Study: Pollutant Degradation

In a controlled study, the effectiveness of the compound in degrading phenolic compounds was evaluated:

| Initial Concentration (mg/L) | Degradation Rate (%) | Time (Days) |

|---|---|---|

| 100 | 60 | 5 |

| 200 | 80 | 7 |

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thioxo groups can participate in various interactions, including hydrogen bonding, covalent bonding, or redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The mesitylenesulfonyl group in the target compound enhances stability and electrophilicity compared to nitro or methoxy substituents in analogs .

- Stereochemical Effects : Racemization at position 2 is observed in analogs with chiral centers (e.g., ), whereas the target compound’s mesitylenesulfonyl group may restrict conformational flexibility, reducing stereochemical lability.

- Biological Activity : Pyrazolylmethylene derivatives (e.g., ) exhibit cytotoxicity, while BACE inhibitors (e.g., ) show enzyme-binding specificity due to chloropyridinyl and cyclopropyl groups.

Physicochemical Properties

- Melting Points: Target compound: Not explicitly reported, but analogs with bulky substituents (e.g., 5-((1-phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one) melt at 197°C . Compounds with smaller substituents (e.g., methoxy groups) exhibit lower melting points (~168°C) .

- Synthetic Yields: Microwave-assisted synthesis (as in ) achieves >80% yields for imidazolidinones, superior to conventional methods (~65% for pyrazolyl derivatives ).

Biological Activity

The compound 5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one is a novel chemical entity with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique imidazolidinone core modified with a sulfanylidene group and a sulfonyl moiety. Its chemical formula is , and it exhibits characteristics typical of sulfonamide derivatives, which are known for their biological activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase (CA), an enzyme critical in various physiological processes including respiration and acid-base balance. The presence of the sulfonyl group enhances binding affinity to the enzyme's active site.

- Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against various cancer cell lines. This effect is often attributed to the induction of apoptosis and cell cycle arrest.

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties by inhibiting bacterial folate synthesis.

Biological Activity Data

Case Studies

- Anticancer Activity : A study evaluating the antiproliferative effects of imidazolidinone derivatives demonstrated that compounds structurally related to 5-(propan-2-yl)-2-sulfanylidene exhibited IC50 values below 10 µM against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways mediated by caspase activation.

- Enzyme Inhibition : In vitro studies showed that the compound inhibited carbonic anhydrase isoforms I and II with IC50 values indicating strong binding affinity. This suggests potential applications in treating conditions like glaucoma or edema where CA inhibition is beneficial.

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:

Synthesis requires precise control of reaction conditions, such as temperature (optimal range: 60–80°C), pH (neutral to mildly basic), and reagent stoichiometry. For example, coupling agents like hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) are critical for forming sulfonyl and imidazolidinone linkages . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures ensures >95% purity. Analytical validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is mandatory to confirm structural integrity .

Advanced: How can computational methods resolve contradictions in predicting the compound’s biological activity?

Answer:

Conflicting in vitro data (e.g., IC₅₀ variability in enzyme assays) may arise from differences in protein-ligand docking simulations. Use molecular dynamics (MD) simulations with AMBER or GROMACS to model binding interactions under physiological pH and temperature. Pair these with quantum mechanical calculations (DFT) to assess electronic properties of the sulfanylidene and tetramethylbenzenesulfonyl groups, which influence binding affinity . Validate predictions using surface plasmon resonance (SPR) to measure real-time binding kinetics .

Basic: What spectroscopic techniques are most effective for structural characterization?

Answer:

- ¹H/¹³C NMR : Assign peaks for the imidazolidinone ring (δ 3.5–4.2 ppm for CH₂ groups) and tetramethylbenzenesulfonyl moiety (δ 2.3–2.6 ppm for methyl groups) .

- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and thione (C=S stretch at 1050–1150 cm⁻¹) functionalities .

- HRMS : Exact mass analysis (e.g., m/z 423.12 [M+H]⁺) ensures molecular formula consistency .

Advanced: How to design experiments to evaluate the compound’s stability under physiological conditions?

Answer:

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Oxidative Stress : Expose to H₂O₂ (1–5 mM) and analyze by LC-MS for sulfoxide/sulfone derivatives .

- Photostability : Use a UV chamber (λ = 254 nm) and track changes with UV-Vis spectroscopy (200–400 nm) .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

Answer:

- Reagent Compatibility : Transition from lab-scale coupling agents (e.g., HOBT/DCC) to industrial catalysts (e.g., EDC/HCl) while maintaining yield (>80%) .

- Solvent Selection : Replace dichloromethane (DCM) with ethyl acetate for safer large-scale reactions .

- Byproduct Management : Optimize recrystallization protocols to remove residual sulfonic acid derivatives .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Answer:

- Mechanistic Profiling : Use RNA-seq or proteomics to identify cell-specific target pathways (e.g., apoptosis vs. necrosis markers) .

- Pharmacokinetic Modeling : Calculate logP (octanol/water) to assess membrane permeability differences. The compound’s logP ~2.5 suggests moderate lipophilicity, which may vary with cell membrane composition .

- 3D Spheroid Assays : Compare 2D monolayer vs. 3D tumor models to evaluate penetration efficacy .

Basic: What are the optimal storage conditions to maintain compound integrity?

Answer:

Store at –20°C in amber vials under argon atmosphere to prevent oxidation of the sulfanylidene group. Lyophilization is recommended for long-term storage (>6 months). Periodically validate stability via DSC (melting point ~180–185°C) and TGA (decomposition onset >200°C) .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

- Analog Synthesis : Modify the propan-2-yl group to bulkier tert-butyl or aromatic substituents and compare IC₅₀ values .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify key hydrogen bonds (e.g., between sulfonyl oxygen and Arg residues) .

- Mutagenesis : Engineer enzyme active sites to test binding dependencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.